molecular formula C23H16ClNO3 B11580301 2-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

2-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11580301
M. Wt: 389.8 g/mol
InChI Key: QALMRXVHCFLIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzofuran ring, a benzamide group, and a 4-methylbenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Benzamide Group: The benzamide group can be formed by reacting the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or benzofurans.

Scientific Research Applications

2-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core and 4-methylbenzoyl moiety differentiate it from other benzamides, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C23H16ClNO3

Molecular Weight

389.8 g/mol

IUPAC Name

2-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C23H16ClNO3/c1-14-10-12-15(13-11-14)21(26)22-20(17-7-3-5-9-19(17)28-22)25-23(27)16-6-2-4-8-18(16)24/h2-13H,1H3,(H,25,27)

InChI Key

QALMRXVHCFLIGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.